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Executive Summary

Sofnobrutinib (formerly AS-0871) is a highly selective, orally available, non-covalent inhibitor
of Bruton's tyrosine kinase (BTK). As a key mediator in B-cell receptor (BCR) and Fc receptor
(FcR) signaling pathways, BTK is a compelling therapeutic target for a range of autoimmune
diseases. Preclinical and early clinical data indicate that sofnobrutinib effectively modulates
immune cell activity and shows promise in the treatment of autoimmune disorders. This
document provides a comprehensive technical overview of sofnobrutinib’'s mechanism of
action, its effects in preclinical autoimmune disease models, and available pharmacodynamic
data from early-phase clinical trials. Detailed experimental methodologies and visualizations of
key biological pathways and workflows are included to support further research and
development efforts.

Mechanism of Action: Targeting the Core of B-Cell
and Myeloid Cell Activation

Sofnobrutinib is a non-covalent inhibitor of BTK, a member of the Tec family of non-receptor
tyrosine kinases.[1] BTK is a crucial signaling molecule downstream of the B-cell receptor
(BCR) and Fc receptors (FcyR and FceR), playing a pivotal role in the activation, proliferation,
and differentiation of B-cells and various myeloid cells, including macrophages, monocytes,
and mast cells.[1][2] In autoimmune diseases such as rheumatoid arthritis and systemic lupus
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erythematosus, dysregulated BCR signaling is a key driver of autoantibody production.[2]
Furthermore, BTK-mediated FcyR signaling in myeloid cells contributes to the production of
pro-inflammatory cytokines like IL-6 and TNF-a.[2] By inhibiting BTK, sofnobrutinib has the
potential to dampen both the adaptive and innate immune responses that underpin the
pathology of many autoimmune conditions.

Signaling Pathways Modulated by Sofnobrutinib

Sofnobrutinib's therapeutic potential stems from its ability to interrupt key signaling cascades
in immune cells. The following diagrams illustrate the central role of BTK in B-cell and basophil
activation and how sofnobrutinib intervenes.
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Caption: B-Cell Receptor (BCR) Signaling and Sofnobrutinib Inhibition.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b10796931?utm_src=pdf-body-img
https://www.benchchem.com/product/b10796931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10796931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

FceRlI Signaling in Basophils/Mast Cells

[ FceRlI j

=
[ BTK
[ PLCy2 j

Mediator Release

(e.g., Histamine)

Click to download full resolution via product page
Caption: FceRI Signaling in Basophils and Sofnobrutinib Inhibition.

Preclinical Efficacy in Autoimmune Disease Models

Sofnobrutinib has demonstrated significant efficacy in established animal models of
autoimmune and inflammatory diseases.

Collagen-Induced Arthritis (CIA) in Mice
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The CIA model is a widely used preclinical model for rheumatoid arthritis. In this model,
sofnobrutinib demonstrated "excellent therapeutic effects" and "significant efficacy”.[1][2]
While specific quantitative data on the reduction of arthritis scores or paw swelling has not
been publicly disclosed, a presentation from Carna Biosciences showed a notable reduction in
a relevant efficacy parameter in sofnobrutinib-treated mice (30 mg/kg) compared to vehicle
controls.[3]

Passive Cutaneous Anaphylaxis (PCA) in Mice

The PCA model is used to evaluate in vivo efficacy against IgE-mediated inflammatory
responses. Sofnobrutinib exhibited "strong inhibition of inflammatory reactions” in this model.
[1][2] Similar to the CIA model, specific quantitative data on the inhibition of the anaphylactic
response is not yet publicly available, however, graphical data from Carna Biosciences
indicates a significant reduction in the inflammatory response with sofnobrutinib treatment.[3]

Quantitative Pharmacodynamic Data from Phase |
Clinical Trial

A first-in-human Phase | study of sofnobrutinib in healthy subjects provided key quantitative
data on its pharmacodynamic effects on B-cell and basophil activation. The study involved
single ascending doses (SAD) and multiple ascending doses (MAD).[4]

Inhibition of B-Cell and Basophil Activation

Sofnobrutinib demonstrated a dose-dependent suppression of B-cell and basophil activation
in ex vivo whole blood assays.[4] The half-maximal inhibitory concentrations (IC50) for these
effects were determined.

Table 1: Sofnobrutinib IC50 for B-Cell and Basophil Activation[4]

Cell Type Activation Marker IC50 (ng/mL)
) CD63 Upregulation (anti-IgE
Basophils ) 54.06 - 57.01
induced)
CD69 Upregulation (anti-IgD
B-Cells Preg ( J 187.21

induced)
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Dose-Dependent Inhibition of Basophil Activation (MAD
Study)

In the multiple ascending dose portion of the Phase | trial, sofnobrutinib achieved substantial

and sustained inhibition of basophil activation.[4]

Table 2: Inhibition of Basophil Activation with Multiple Dosing of Sofnobrutinib[4]

Sofnobrutinib Dose (twice daily) Inhibition of Basophil Activation
50 mg 50.8% - 79.4%
150 mg 67.6% - 93.6%
300 mg 90.1% - 98.0%

Experimental Protocols

The following sections detail the methodologies for the key preclinical and ex vivo experiments

cited in the evaluation of sofnobrutinib.

Collagen-Induced Arthritis (CIA) in Mice

This protocol describes a standard method for inducing arthritis in mice to model rheumatoid

arthritis.
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Collagen-Induced Arthritis (CIA) Experimental Workflow
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Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.

Protocol Details:

e Animals: DBA/1 mice, 8-10 weeks old.
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¢ Induction of Arthritis:

o Primary Immunization (Day 0): Emulsify bovine type Il collagen with Complete Freund's
Adjuvant (CFA). Administer 100 pL of the emulsion intradermally at the base of the tail.

o Booster Immunization (Day 21): Emulsify bovine type Il collagen with Incomplete Freund's
Adjuvant (IFA). Administer 100 pL of the emulsion intradermally at a site distant from the
primary injection.

» Treatment: Begin oral administration of sofnobrutinib or vehicle daily, typically starting
before the expected onset of disease (e.g., day 18-21) and continuing for a specified
duration.

e Assessment of Arthritis:
o Monitor mice daily or every other day for the onset and severity of arthritis.

o Clinical scoring is performed on each paw based on a scale of 0-4 (O=normal, 1=erythema
and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist,
3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
The maximum score per mouse is 16.

o Paw thickness is measured using a caliper.
e Endpoint Analysis:

o At the end of the study, mice are euthanized, and paws are collected for histological
analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

o Blood samples may be collected for analysis of inflammatory cytokines and anti-collagen
antibodies.

Ex Vivo Basophil Activation Assay

This assay measures the activation of basophils in whole blood in response to a stimulus.
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Caption: Workflow for the Ex Vivo Basophil Activation Assay.
Protocol Details:

e Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and at
various time points after sofnobrutinib administration.

 Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgE
antibody for 15-30 minutes at 37°C. Include a negative control (unstimulated) and a positive
control.
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» Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD63 (an
activation marker) and a basophil identification marker (e.g., anti-CCR3). Incubate for 15-30
minutes at 4°C in the dark.

» Lysis and Fixation: Lyse red blood cells using a lysis buffer and then fix the remaining cells
with a suitable fixative (e.g., paraformaldehyde).

o Flow Cytometry: Acquire the samples on a flow cytometer.

o Data Analysis: Gate on the basophil population (e.g., CCR3-positive cells) and quantify the
percentage of basophils expressing CD63.

Ex Vivo B-Cell Activation Assay

This assay measures the activation of B-cells in whole blood following stimulation of the B-cell
receptor.
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Caption: Workflow for the Ex Vivo B-Cell Activation Assay.
Protocol Details:

¢ Blood Collection: Collect whole blood from subjects into heparinized tubes at baseline and
various time points after sofnobrutinib administration.

» Stimulation: Aliquot whole blood and stimulate with an optimal concentration of anti-IgD
antibody to cross-link the BCR. Incubate for a specified period (e.g., 18-24 hours) at 37°C.
Include appropriate controls.
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» Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CD69 (an
early activation marker) and a B-cell identification marker (e.g., anti-CD19). Incubate for 15-
30 minutes at 4°C in the dark.

» Lysis and Fixation: Lyse red blood cells and fix the remaining cells.
e Flow Cytometry: Acquire the samples on a flow cytometer.

» Data Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the
percentage of B-cells expressing CD69.

Conclusion and Future Directions

Sofnobrutinib is a promising, highly selective, non-covalent BTK inhibitor with a clear
mechanism of action relevant to the pathophysiology of numerous autoimmune diseases. The
available data demonstrates its ability to potently inhibit key immune cell functions in a dose-
dependent manner. While qualitative reports of its efficacy in preclinical models of rheumatoid
arthritis and IgE-mediated inflammation are encouraging, the public disclosure of quantitative
data from these studies would further strengthen the understanding of its therapeutic potential.
The favorable safety and pharmacodynamic profile observed in the Phase | study supports the
continued clinical development of sofnobrutinib for the treatment of autoimmune and
inflammatory disorders.[4] Future research should focus on elucidating its efficacy and safety in
patient populations with specific autoimmune diseases and further exploring the dose-response
relationship in these conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Sofnobrutinib in Autoimmune Disease Models: A
Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10796931#sofnobrutinib-s-role-in-autoimmune-
disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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